tetranor-12(R)-HETE

Renal Physiology Enantioselectivity Eicosanoid Signaling

tetranor-12(R)-HETE is a specific metabolite within the 12(R)-HETE pathway, a branch of the arachidonic acid cascade. This compound, formally named 8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid, is a C16 polyunsaturated fatty acid derived from the cytochrome P450 metabolite 12(R)-HETE via peroxisomal β-oxidation, which cleaves four carbons from the carboxyl terminus.

Molecular Formula C16H26O3
Molecular Weight 266.38 g/mol
Cat. No. B10767853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetranor-12(R)-HETE
Molecular FormulaC16H26O3
Molecular Weight266.38 g/mol
Structural Identifiers
SMILESCCCCCC=CCC(C=CC=CCCC(=O)O)O
InChIInChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7+,9-6-,13-10-/t15-/m1/s1
InChIKeyKBOVKDIBOBQLRS-UDJPSOMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procuring Tetranor-12(R)-HETE: A Metabolite of 12(R)-HETE with Defined Stereochemistry for Targeted Lipidomics and Inflammation Research


tetranor-12(R)-HETE is a specific metabolite within the 12(R)-HETE pathway, a branch of the arachidonic acid cascade [1]. This compound, formally named 8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid, is a C16 polyunsaturated fatty acid derived from the cytochrome P450 metabolite 12(R)-HETE via peroxisomal β-oxidation, which cleaves four carbons from the carboxyl terminus [2]. It possesses a defined (R)-stereochemistry at the 8-hydroxy position, distinguishing it from its (S)-enantiomeric counterpart and other related eicosanoids . This structural specificity directly impacts its role in biological systems, including its utility as a key analyte in advanced lipidomics and as a research target in inflammatory and metabolic disease models.

Why Generic Eicosanoid Substitution Fails: The Specificity of Tetranor-12(R)-HETE


tetranor-12(R)-HETE cannot be substituted with 12(R)-HETE, 12(S)-HETE, or its own enantiomer, tetranor-12(S)-HETE, due to profound functional and analytical differences. First, the parent compound, 12(R)-HETE, and the tetranor metabolite have distinct biological activities, with the parent often acting as a potent receptor ligand [1] while the metabolite serves as a key biomarker for downstream pathway activation [2]. Second, the (R) and (S) enantiomers of both the parent and the tetranor metabolites exhibit non-overlapping or even opposing biological effects, stemming from their different enzymatic origins (P450 vs. LOX) [3]. Therefore, using an incorrect isomer or a non-metabolized precursor would lead to erroneous conclusions in studies on 12(R)-HETE pathway flux, P450 enzymatic activity, or specific disease biomarkers. The following quantitative evidence details these critical, non-interchangeable properties.

Quantitative Differentiation Evidence for Tetranor-12(R)-HETE vs. Closest Analogs


Enantiomer-Specific Biological Activity: 12(R)-HETE vs. 12(S)-HETE in Renal Function

The precursor to tetranor-12(R)-HETE, 12(R)-HETE, demonstrates enantiomer-specific and sustained biological activity compared to its (S) counterpart. In an isolated rat kidney model, a 20 nmol dose of both isomers initially doubled urine volume, but the effect of 12(R)-HETE was sustained for the entire 45-minute post-injection period, whereas the diuretic effect of 12(S)-HETE returned to baseline within 15 minutes [1]. Furthermore, only 12(R)-HETE directly inhibits in vitro renin release from rat renal cortical slices, reducing it by 28-49% at concentrations of 10⁻⁹ to 10⁻⁷ M, while 12(S)-HETE showed no significant effect [2]. This establishes that the (R) stereoisomer is the biologically active form in these renal pathways, and by extension, its metabolite tetranor-12(R)-HETE is the relevant marker for tracking this specific activity.

Renal Physiology Enantioselectivity Eicosanoid Signaling

Enantiomer-Specific Vasorelaxation: 12(R)-HETE Shows Superior Potency in Mouse Arteries

Direct comparative data in vascular tissue reveals that 12(R)-HETE is significantly more potent than its 12(S)-HETE counterpart at inducing vasorelaxation via thromboxane receptor antagonism. In mouse mesenteric arteries preconstricted with the thromboxane agonist U46619, 12(R)-HETE achieved a maximum relaxation of 91.4 ± 2.7%, whereas 12(S)-HETE achieved only 71.8 ± 5.9% [1]. This increased potency is further supported by radioligand binding assays, where 12(R)-HETE displaced the TP receptor antagonist [³H]SQ29548 with an IC₅₀ of 0.32 μM, compared to 1.73 μM for 12(S)-HETE, a 5.4-fold difference in affinity [1].

Vascular Biology Enantioselectivity Thromboxane Receptor

Differential Metabolic Fate in Corneal Tissue: Tetranor-12(R)-HETE as the Predominant Product

tetranor-12(R)-HETE is not a minor metabolite; it is the principal product of 12(R)-HETE metabolism in specific tissues. In corneal epithelium, the β-oxidation pathway, which yields tetranor-12(R)-HETE, is the dominant route for 12(R)-HETE clearance, far exceeding other pathways like ω-hydroxylation [1]. This is in contrast to the (S) pathway, where tetranor-12(S)-HETE is a major product in numerous tissues, but its biological function remains largely undetermined . The stereochemistry of the parent molecule dictates this metabolic outcome, and therefore, the production of tetranor-12(R)-HETE is the defining endpoint of the 12(R)-HETE pathway in corneal tissue.

Ocular Pharmacology Metabolism Lipidomics

Biomarker Utility in Metabolic Disease: Association with Liver Fibrosis Stage

In a clinical cohort of patients with nonalcoholic steatohepatitis (NASH), plasma tetranor 12-HETE levels were one of only four eicosanoids found to be significantly associated with the stage of liver fibrosis at baseline [1]. The mean plasma levels of tetranor 12-HETE were also significantly elevated in NAFLD patients compared to healthy controls, alongside other pro-inflammatory oxylipins like 20-HETE and 8-HETrE [2]. This positions tetranor-12(R)-HETE as a biomarker of interest, not just for disease presence but for disease progression, a characteristic not shared by many other eicosanoid metabolites.

Hepatology Biomarker Discovery NAFLD

Targeted Research Applications for Tetranor-12(R)-HETE: Where Evidence Supports Its Use


Quantitative Lipidomics and Metabolic Flux Analysis

tetranor-12(R)-HETE is an essential analytical standard for targeted LC-MS/MS lipidomics. Its use is required to accurately quantify the β-oxidation product of 12(R)-HETE in complex biological matrices, enabling researchers to measure the specific flux through the cytochrome P450 branch of arachidonic acid metabolism. This is critical in studies where 12(R)-HETE is known to be active, such as in corneal tissue [1], or where its metabolism is perturbed, like in certain peroxisomal disorders. The inability to differentiate between 12(R)-HETE and its tetranor metabolite or between (R) and (S) enantiomers would lead to ambiguous data and flawed biological conclusions [2].

Investigating Enantiomer-Specific Signaling and Vascular Function

For research into the vascular actions of eicosanoids, tetranor-12(R)-HETE serves as the specific metabolite of the more potent vasorelaxant enantiomer, 12(R)-HETE. Studies investigating thromboxane receptor (TP) antagonism or endothelium-dependent relaxation require careful tracking of the 12(R)-HETE pathway. Using tetranor-12(R)-HETE as a reference allows for the calibration of experiments that aim to distinguish the effects of the (R) and (S) isomers, which have been shown to have a 5.4-fold difference in TP receptor binding affinity [3] and a 20% difference in maximal vasorelaxation [3].

Biomarker Validation in Chronic Inflammatory and Fibrotic Diseases

Given its association with NAFLD severity and liver fibrosis stage [4], tetranor-12(R)-HETE is a prime candidate for inclusion in panels of plasma biomarkers for non-invasive disease staging. Researchers developing diagnostic or prognostic assays for metabolic liver disease should include this compound in their analytical method development and validation. Its specific elevation profile distinguishes it from other members of the oxylipin class and makes it a valuable tool for studying the progression of inflammation to fibrosis.

Corneal Physiology and Ocular Pharmacology Studies

In ocular research, tetranor-12(R)-HETE is the predominant terminal metabolite of the pro-inflammatory and ion transport-modulating agent 12(R)-HETE [1]. Studies examining the role of cytochrome P450-derived eicosanoids in regulating corneal hydration, inflammation, or wound healing must account for its formation. Measuring this metabolite provides a direct readout of 12(R)-HETE's catabolism and can help differentiate its local effects from those of its downstream products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for tetranor-12(R)-HETE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.